2-Bromophenazine 5,10-dioxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6975-74-2 |
|---|---|
Molecular Formula |
C12H7BrN2O2 |
Molecular Weight |
291.10 g/mol |
IUPAC Name |
2-bromo-10-oxidophenazin-5-ium 5-oxide |
InChI |
InChI=1S/C12H7BrN2O2/c13-8-5-6-11-12(7-8)15(17)10-4-2-1-3-9(10)14(11)16/h1-7H |
InChI Key |
QHADQMGMNWVWKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C([N+]2=O)C=CC(=C3)Br)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Chemical Preparation of 2 Bromophenazine 5,10 Dioxide and Its Analogues
Classical and Contemporary Approaches to Phenazine (B1670421) 5,10-dioxide Scaffolds
The foundational step in synthesizing 2-Bromophenazine 5,10-dioxide is the creation of the phenazine 5,10-dioxide structure. Several established and modern methods are employed for this purpose. researchgate.netnih.gov
The Beirut reaction is a significant method for synthesizing phenazine 5,10-dioxides and related N-oxide heterocyclic compounds like quinoxaline (B1680401) 1,4-di-N-oxides. researchgate.netresearchgate.net This reaction typically involves the condensation of benzofuroxan (B160326) (also known as benzofurazan-1-oxide) or its derivatives with various nucleophilic substrates. researchgate.netnih.gov
The reaction mechanism, particularly in the context of forming phenazine N-oxides, proceeds through the interaction of benzofuroxan with a suitable partner, such as a substituted phenol (B47542) or an enolate. For instance, the condensation of benzofuroxan with cyclohexane-1,2-dione in the presence of a base like diethylamine (B46881) can yield 1,2,3,4-tetrahydrophenazine (B181566) 5,10-dioxide. nih.govresearchgate.net The reaction is believed to proceed via nucleophilic attack on the benzofuroxan ring, leading to ring-opening and subsequent recyclization to form the six-membered diazine ring of the phenazine system. The N-oxide groups are retained from the benzofuroxan precursor. The versatility of the Beirut reaction allows for the synthesis of a variety of substituted phenazine 5,10-dioxides by choosing appropriately substituted benzofuroxan and reaction partners. researchgate.netnih.gov
Condensation reactions are a cornerstone in the synthesis of the phenazine N-oxide scaffold. libretexts.org A primary route involves the reaction of benzofuroxan derivatives with 1,4-dihydroxybenzene (hydroquinone) derivatives. researchgate.net This reaction can be catalyzed by molecular sieves, which also act as a dehydration reagent, and can be performed at room temperature or accelerated using microwave irradiation under solvent-free conditions. researchgate.net
The reaction between two molecules to form a larger molecule with the elimination of a small molecule, such as water, is known as a condensation reaction. libretexts.orgyoutube.com In the synthesis of phenazine N-oxides, benzofuroxan reacts with substrates like dihydroxybenzenes or anilines. researchgate.netdtic.mil For example, the reaction of benzofuroxan with hydroquinone (B1673460) yields phenazine-1,6-diol 5,10-dioxide. The mechanism involves the nucleophilic attack of the hydroquinone onto the benzofuroxan, leading to a series of intermediates that ultimately cyclize to the phenazine di-N-oxide product. The nature and position of substituents on both the benzofuroxan and the condensation partner dictate the structure of the final product. researchgate.net
| Reactants | Catalyst/Conditions | Product | Reference |
| Benzofuroxan, Dihydroxybenzene derivatives | Molecular Sieves, Room Temp/Microwave | Substituted Phenazine 5,10-dioxides | researchgate.net |
| Cyclohexane-1,2-dione, Benzofuroxan | Diethylamine | 1,2,3,4-Tetrahydrophenazine 5,10-dioxide | nih.gov |
| 5-Substituted Benzofuroxans, Substituted Phenols | MeOH:THF, Low Temperature | 7- and 8-isomers of substituted Phenazine N5,N10-dioxides | researchgate.net |
Oxidative cyclization provides an alternative pathway to the phenazine core, which can subsequently be oxidized to the di-N-oxide. researchgate.netguidechem.com These methods often start with more readily available precursors than benzofuroxans. A common approach is the oxidative cyclization of appropriately substituted o-phenylenediamines or anilines. thieme-connect.comresearcher.life For instance, the reaction of anilines with o-phenylenediamines can be promoted by a cobalt catalyst under an air atmosphere to yield amino phenazines. thieme-connect.com Another method involves the reaction of N-phenyl-2-nitroaniline in the presence of a reducing agent like iron powder, where the nitro group is first reduced to an amino group, followed by an in-situ oxidative cyclization to form phenazine. guidechem.com Once the phenazine core is formed, it can be oxidized to the corresponding 5,10-dioxide using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA). nih.gov
Targeted Synthetic Routes to this compound
The introduction of a bromine atom at the C2 position of the phenazine 5,10-dioxide scaffold can be achieved through two primary strategies: direct bromination of the pre-formed heterocycle or by using a brominated precursor during the ring synthesis.
Direct bromination of an existing phenazine 5,10-dioxide ring is a feasible approach. N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of aromatic and heterocyclic compounds. nih.govorganic-chemistry.org It is a convenient and milder source of electrophilic bromine compared to elemental bromine (Br₂). masterorganicchemistry.com The phenazine 5,10-dioxide system is electron-rich due to the N-oxide groups, which activates the aromatic rings towards electrophilic substitution.
The reaction typically involves treating the phenazine N-oxide substrate with NBS in a suitable solvent, such as acetonitrile (B52724) or 1,2-dichlorobenzene. tcichemicals.comresearchgate.net The reaction may be initiated by light or a radical initiator, although for activated systems, the reaction can proceed without them. masterorganicchemistry.comresearchgate.net The regioselectivity of the bromination would depend on the electronic and steric effects of the substituents already present on the phenazine ring. For an unsubstituted phenazine 5,10-dioxide, bromination is expected to occur at one of the electron-rich positions of the benzene (B151609) rings.
| Substrate | Reagent | Conditions | Product Type | Reference |
| Activated Aromatic Compounds | N-Bromosuccinimide (NBS) | Tetrabutylammonium bromide | para-selective monobromination | organic-chemistry.org |
| Alkenes | N-Bromosuccinimide (NBS) | Moist DMSO | Bromohydrin | masterorganicchemistry.com |
| Arenes/Heteroarenes | N-Bromosuccinimide (NBS) | Erythrosine B (photocatalyst), Visible Light | Brominated Arenes/Heteroarenes | nih.gov |
An alternative and often more regioselective strategy is to construct the phenazine ring using a precursor that already contains the bromine atom. The use of 5(6)-bromobenzofuroxan in a Beirut-type reaction is a direct method to synthesize bromo-substituted phenazine 5,10-dioxides. researchgate.net Benzofuroxans substituted at the 5-position exist in equilibrium with the 6-substituted tautomer.
When 5(6)-bromobenzofuroxan is reacted with a substituted phenol, a mixture of isomeric phenazine N,N-dioxides can be formed. researchgate.net For example, reacting 5-bromobenzofuroxan with p-cresol (B1678582) can lead to the formation of 2-bromo-7-methylphenazine-5,10-dioxide and 3-bromo-8-methylphenazine-5,10-dioxide. The ratio of the resulting isomers is influenced by the electronic properties of the substituents on both reactants. This approach allows for the controlled placement of the bromine atom on the final phenazine structure. researchgate.net A study reported the synthesis of 11-bromo-phenazine-N,N-dioxide derivatives with a 40% yield from the reaction of 5(6)-bromobenzofuroxan. researchgate.net
Green Chemistry Principles in Phenazine N-Oxide Synthesis
The growing emphasis on environmentally friendly chemical processes has led to the development of greener synthetic routes for phenazine N-oxides. These methods aim to reduce or eliminate the use of hazardous substances and improve energy efficiency. colab.wsacs.org
Solvent-Free Reaction Conditions and Heterogeneous Catalysis (e.g., Molecular Sieve Catalysis)
A significant advancement in green chemistry is the move towards solvent-free reaction conditions. rsc.org This approach not only minimizes the environmental impact of organic solvents but can also lead to improved reaction rates and easier product isolation. nih.gov
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers several advantages, including ease of catalyst separation and recycling. youtube.com This is a cornerstone of green chemistry, contributing to more sustainable and cost-effective industrial processes. youtube.comyoutube.com Molecular sieves, a type of heterogeneous catalyst, can be designed to facilitate specific reactions, such as the aerial oxidation of n-hexane to adipic acid, showcasing their potential in targeted synthesis. nih.gov In the context of phenazine synthesis, heterogeneous catalysts can be employed to improve reaction efficiency and product selectivity. For instance, well-defined platinum(0) heterogeneous catalysts have been developed for hydrosilylation reactions. rsc.org
Table 1: Comparison of Catalysis Approaches
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Phase | Catalyst and reactants are in the same phase. youtube.com | Catalyst and reactants are in different phases. youtube.com |
| Catalyst Separation | Often difficult, may require additional purification steps. | Generally straightforward, allowing for easy recovery and reuse. youtube.com |
| Industrial Application | Typically used for complex molecules and fine chemicals. youtube.com | Widely used in large-scale industrial processes. youtube.com |
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov By directly heating the reaction mixture, microwaves can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. youtube.comresearchgate.net This technique aligns with the principles of green chemistry by being more energy-efficient. nih.govyoutube.com
The application of microwave irradiation has been successfully demonstrated in the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov For example, the synthesis of N-phenylsuccinimide from aniline (B41778) and succinic anhydride (B1165640) can be achieved in just four minutes using a domestic microwave oven. nih.gov This rapid and efficient method highlights the potential of microwave-assisted synthesis for the preparation of phenazine N-oxides and their analogues. youtube.com
Challenges in Regioselectivity and Isomer Control during Synthesis
A significant hurdle in the synthesis of substituted phenazine derivatives, including this compound, is achieving regioselectivity and controlling the formation of isomers. thaiscience.info The position of substituents on the phenazine core profoundly influences the molecule's chemical and biological properties.
The Wohl-Aue reaction, a classic method for phenazine synthesis, involves the condensation of an aromatic nitro compound with an aniline in the presence of a base. nih.gov The reaction mechanism proceeds through a phenazine N-oxide intermediate, which can sometimes be isolated as the main product depending on the reaction conditions. nih.gov However, controlling the precise location of substituents during this process can be challenging, often leading to a mixture of isomers that require subsequent separation.
For instance, in the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazines, the regioselectivity is determined by the substitution pattern of the starting materials. acs.org The use of specific oxidizing agents, such as ferric chloride, can help control the ring closure and favor the formation of a single regioisomer. acs.org Nevertheless, the synthesis of specific isomers often requires carefully designed multi-step procedures to ensure the desired substitution pattern.
Purification and Isolation Methodologies for Phenazine N-Oxide Derivatives
The purification and isolation of phenazine N-oxide derivatives are crucial steps to obtain compounds of high purity for further study and application. A common technique employed is adsorption chromatography, particularly using a silica (B1680970) gel column. thaiscience.infonih.gov
The process typically involves the following steps:
Extraction: The crude product is often first extracted using a suitable solvent, such as dichloromethane (B109758). thaiscience.info
Column Chromatography: The concentrated extract is then loaded onto a silica gel column. thaiscience.info
Elution: A solvent system, often a mixture of dichloromethane and ethyl acetate (B1210297), is used to elute the compounds from the column. The polarity of the solvent mixture can be adjusted to achieve optimal separation. thaiscience.info For example, a 90% (v/v) dichloromethane in ethyl acetate mixture has been used effectively. thaiscience.info
Fraction Collection and Analysis: The different fractions are collected and analyzed, often using techniques like UV-vis spectroscopy, to identify the desired product. thaiscience.info
The choice of solvents and the gradient of the solvent system are critical for achieving good separation of the desired phenazine N-oxide from byproducts and unreacted starting materials.
Chemical Reactivity and Transformation Pathways of 2 Bromophenazine 5,10 Dioxide
Redox Chemistry of the N-Oxide Moiety
The N-oxide groups are central to the reactivity of phenazine (B1670421) 5,10-dioxides. Their ability to be reduced under various conditions is a key feature, influencing both synthetic transformations and biological activity. This redox chemistry involves the transfer of electrons, leading to deoxygenation or the formation of radical intermediates. youtube.comyoutube.com
The N-oxide moieties in phenazine 5,10-dioxides can be selectively removed to yield the corresponding phenazine mono-oxides or parent phenazines. The choice of reducing agent and reaction conditions determines the extent of deoxygenation. For instance, triphenylphosphine (B44618) can be employed for deoxygenation reactions. When used in a reaction with a related phenazine dioxide, it can lead to the formation of a phosphonium (B103445) betaine, demonstrating a method for functionalization concurrent with deoxygenation. thieme-connect.de The photochemistry of paradiazine N,N'-dioxides, including phenazine 5,10-dioxide, also involves deoxidation as a key reaction pathway. sioc-journal.cn
A common method for the reduction of the N-oxide groups involves sodium dithionite (B78146) (Na₂S₂O₄). This reagent is effective for the complete or partial deoxygenation of the phenazine core. nih.gov
Table 1: Reagents for Deoxygenation of Phenazine 5,10-dioxides
| Reagent | Product(s) | Reference |
| Triphenylphosphine (Ph₃P) | Deoxygenated phenazines / Phosphonium betaines | thieme-connect.de |
| Sodium Dithionite (Na₂S₂O₄) | Deoxygenated phenazines | nih.gov |
| Hydrazine/Activated Metal | Phenazines | researchgate.net |
The reduction of the N-oxide groups is a critical activation step, particularly in biological contexts. Phenazine 5,10-dioxides are recognized as bioreductive compounds, meaning they can be activated under low-oxygen (hypoxic) conditions, which are characteristic of solid tumors. nih.govresearchgate.netnih.gov This bioreductive process can be viewed as turning the compound into a prodrug. nih.gov
The mechanism involves the enzymatic reduction of the N-oxide, which can form a radical intermediate that subsequently collapses to release cytotoxic species like the hydroxyl radical (•OH). nih.govnih.gov This process is catalyzed by cellular reductases, such as cytochrome P450. nih.govnih.gov The selective toxicity of some phenazine 5,10-dioxide derivatives to hypoxic cells is linked to their differential metabolism under hypoxic versus aerobic conditions. nih.govresearchgate.netnih.gov
For example, studies on 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide, a structural isomer of the title compound, have shown that it produces •OH radicals exclusively under simulated hypoxic conditions. nih.gov This highlights the importance of the N-oxide functionality in mediating the selective, reductive activation of these molecules. researchgate.netnih.gov
Molecular Design, Functionalization, and Structure Reactivity Correlation Studies
Systematic Generation of 2-Bromophenazine 5,10-dioxide Analogues
The systematic generation of analogues is a fundamental strategy to explore the chemical space around a core scaffold. For this compound, this involves the synthesis of isomers where the bromine atom is located at different positions on the phenazine (B1670421) ring, as well as the introduction of various other substituents.
The synthesis of phenazine 5,10-dioxides can be achieved through several established methods. A common approach involves the oxidation of a corresponding phenazine precursor. For instance, 1-hydroxyphenazine (B607933) 5,10-dioxide can be synthesized by the pulse-wise addition of meta-chloroperoxybenzoic acid (mCPBA) to 1-hydroxyphenazine. nih.gov This general oxidation strategy is applicable for creating a variety of N-oxide derivatives.
The synthesis of substituted phenazines often starts from appropriately substituted anilines or nitrobenzenes via reactions like the Wohl–Aue reaction, which involves the condensation of an aniline (B41778) with a nitrobenzene (B124822) in an alkaline medium. wikipedia.orgthieme-connect.de To generate specific isomers, the starting materials must contain the desired substituents in the correct positions. For example, the synthesis of 7,8-dihalogenated and 7,8-dimethylated analogues of 1-hydroxyphenazine 5,10-dioxide has been reported, starting from substituted precursors. nih.gov
A study on phenazine 5,10-dioxide derivatives reported the synthesis of various substituted compounds, including 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide and 7(8)-bromo-2-aminophenazine 5,10-dioxide. nih.gov These compounds represent both positional isomers and substituted derivatives of a bromo-phenazine dioxide core. The synthesis of these molecules allows for a systematic investigation of how the positions of the bromine atom and other functional groups influence the molecule's properties.
Another synthetic route is the Beirut reaction, where a benzofuroxan (B160326) is condensed with a cyclohexane-1,2-dione derivative, followed by oxidation with mCPBA to yield the phenazine 5,10-dioxide structure. nih.gov
Table 1: Examples of Synthesized Phenazine 5,10-dioxide Derivatives
| Compound Name | Reference |
|---|---|
| 7(8)-Bromo-2-hydroxyphenazine 5,10-dioxide | nih.gov |
| 7(8)-Bromo-2-aminophenazine 5,10-dioxide | nih.gov |
| 7(8)-Chloro-2-aminophenazine 5,10-dioxide | nih.gov |
| 7,8-Dihalogenated-1-hydroxyphenazine 5,10-dioxides | nih.gov |
| 7,8-Dimethylated-1-hydroxyphenazine 5,10-dioxides | nih.gov |
| 1-Hydroxyphenazine 5,10-dioxide | nih.gov |
The phenazine 5,10-dioxide scaffold can be further modified through various derivatization strategies to fine-tune its properties. Alkylation and the formation of carbamates are two common approaches. nih.gov These modifications are often employed to create prodrugs, which can have improved physicochemical properties such as solubility and cell membrane permeability. nih.govresearchgate.net
Alkylation is typically performed on hydroxyl or amino groups present on the phenazine ring. For example, 7,8-disubstituted-1-hydroxyphenazine 5,10-dioxides have been functionalized using ethyl-bromoacetate. nih.gov Similarly, the alkylation of 3-aminophenazin-2-ol has been used to generate new derivatives. ekb.eg
Carbamates are another important class of derivatives. These are often synthesized by reacting a hydroxyl-substituted phenazine dioxide with an isocyanate or a carbamoyl (B1232498) chloride. For instance, piperazine (B1678402) and pyrrolidine (B122466) carbamates of 7,8-dimethyl-1-hydroxyphenazine 5,10-dioxide have been successfully synthesized. nih.govresearchgate.net These derivatization strategies significantly expand the library of available phenazine 5,10-dioxide compounds, allowing for detailed structure-activity relationship studies.
Table 2: Derivatization Strategies for the Phenazine 5,10-dioxide Scaffold
| Strategy | Reagents/Examples | Purpose | Reference |
|---|---|---|---|
| Alkylation | Ethyl-bromoacetate, Phenacyl bromide | Introduce alkyl chains, modify properties | nih.govekb.eg |
| Carbamoylation | 4-Methyl-1-piperazinecarbonyl chloride | Prodrug design, improve physicochemical properties | nih.govresearchgate.net |
Influence of Substituents on Chemical Reactivity and Selectivity
The nature and position of substituents on the phenazine 5,10-dioxide ring have a profound impact on the molecule's chemical reactivity and selectivity.
The phenazine ring system is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms. This makes the ring susceptible to nucleophilic attack. thieme-connect.de The introduction of two N-oxide moieties in phenazine 5,10-dioxides further enhances this electron deficiency. The N-oxide groups are strongly electron-withdrawing, which significantly influences the electronic distribution within the aromatic system and increases the reactivity of the molecule. thieme-connect.dersc.org The N-oxide functionalities are considered pivotal for the cytotoxic activity observed in many phenazine 5,10-dioxide compounds. nih.gov
The bromine atom in this compound also plays a crucial role in modulating reactivity. As a halogen, bromine is an electron-withdrawing group (via induction) but also a weak deactivator in electrophilic aromatic substitution. Its presence further depletes the electron density of the phenazine core, potentially making it even more reactive towards nucleophiles. The position of the bromine atom can direct the regioselectivity of subsequent reactions.
Steric hindrance is a critical factor that can influence reaction rates and determine the regioselectivity of chemical transformations. In the context of this compound and its analogues, the size and position of the bromine atom and other substituents can dictate the accessibility of different sites on the phenazine ring to incoming reagents.
For example, a bulky substituent adjacent to a potential reaction site can impede the approach of a reactant, favoring reaction at a less sterically hindered position. This principle is fundamental in the synthesis of specific positional isomers. While direct studies on the steric effects for this specific compound are not widely available, general principles of organic chemistry suggest that steric hindrance plays a significant role in the outcomes of its reactions. The successful synthesis of a variety of substituted phenazine dioxides implies that both steric and electronic factors must be carefully considered to achieve the desired products.
Design Principles for Modulating Chemical Behavior
Based on the synthetic strategies and structure-reactivity correlations, several design principles emerge for modulating the chemical behavior of the phenazine 5,10-dioxide scaffold:
N-Oxide Groups as Key Activators : The inclusion of the 5,10-dioxide functionality is a primary design choice to enhance the reactivity of the phenazine core towards nucleophiles and is often essential for biological activity. nih.govthieme-connect.de
Electronic Tuning with Substituents : The chemical reactivity can be fine-tuned by introducing electron-donating or electron-withdrawing groups onto the aromatic rings. Halogens like bromine increase the electrophilicity of the ring system, while alkyl or alkoxy groups can donate electron density. nih.govthieme-connect.de
Prodrug and Physicochemical Modification : Functional groups such as hydroxyls and amines serve as handles for derivatization. Converting them to carbamates or ethers/alkylated amines can modify properties like solubility, stability, and membrane permeability, which is a key strategy in medicinal chemistry. nih.gov
Control of Regioselectivity : The strategic placement of substituents allows for the control of reaction regioselectivity through a combination of steric and electronic effects, guiding further functionalization to specific positions on the phenazine scaffold.
By applying these principles, chemists can rationally design and synthesize new this compound analogues with tailored chemical reactivity and properties for various applications.
Comparative Chemical Reactivity Studies with Related Phenazine Derivatives
A comprehensive understanding of the chemical behavior of this compound is best achieved through comparative studies with other phenazine derivatives. The interplay of the bromo substituent and the two N-oxide moieties significantly modulates the reactivity of the aromatic core, particularly in reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
The phenazine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The addition of two N-oxide functionalities in phenazine 5,10-dioxide further enhances this electron deficiency, making the aromatic ring highly susceptible to nucleophilic attack. The bromo substituent at the 2-position acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions and provides a handle for various palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of halo-substituted phenazine-5,10-dioxides in SNAr reactions is expected to be significantly higher than that of their non-oxidized phenazine counterparts. The strong electron-withdrawing nature of the N-oxide groups activates the aromatic ring towards nucleophilic attack. In a comparative context, the reactivity of halophenazine-5,10-dioxides is anticipated to follow the trend I > Br > Cl > F for the leaving group, which is typical for SNAr reactions where the C-X bond cleavage is the rate-determining step.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. These reactions are fundamental in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound. The high efficiency of Suzuki couplings for aryl bromides suggests that this compound would readily participate in these reactions to form C-C bonds. In a comparative sense, its reactivity would be greater than that of the corresponding chloro derivative and comparable to other aryl bromides under similar conditions. The presence of the N-oxide groups may influence the catalytic cycle, potentially by coordinating to the palladium center.
Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene. This compound is expected to be a viable substrate for this transformation. The electronic properties of the phenazine core can influence the regioselectivity of the alkene insertion.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. Aryl bromides are standard coupling partners in Sonogashira reactions, and thus this compound should be amenable to this transformation, allowing for the introduction of alkynyl moieties.
Buchwald-Hartwig Amination: This cross-coupling reaction forms a C-N bond between the aryl bromide and an amine. This is a powerful tool for the synthesis of arylamines. The electron-deficient nature of the this compound scaffold would likely facilitate the reductive elimination step in the catalytic cycle.
While detailed quantitative comparative studies on the reaction yields and rates of this compound versus other phenazine derivatives in these cross-coupling reactions are not extensively documented in publicly available literature, the general principles of these reactions allow for qualitative predictions. The reactivity order for the halide is typically I > Br > Cl, making the bromo derivative a versatile and moderately reactive substrate.
Computational and Theoretical Investigations of 2 Bromophenazine 5,10 Dioxide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are a cornerstone in the theoretical examination of 2-Bromophenazine 5,10-dioxide, offering a detailed view of its electronic architecture.
Density Functional Theory (DFT) Applications to Phenazine (B1670421) N-Oxides
DFT studies on similar heterocyclic compounds have been used to optimize molecular geometry, analyze reactivity and stability, and understand intramolecular interactions. researchgate.net The choice of functional and basis set, such as B3LYP with a 6-31G++(d,p) basis set, is crucial for obtaining accurate results that correlate well with experimental data. researchgate.net These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netresearchgate.net
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a smaller gap indicates a molecule that is more readily polarized and more reactive. In the context of this compound, FMO analysis can predict its electrophilic and nucleophilic nature. The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. youtube.com This analysis is instrumental in understanding the molecule's interaction with other chemical species.
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity, kinetic stability, and optical properties. |
Theoretical Elucidation of Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools for mapping out the potential synthetic and transformational journeys of this compound.
Computational Modeling of Synthetic Routes
Computational modeling can be employed to investigate and optimize the synthetic pathways leading to this compound. For instance, theoretical models can be used to study the mechanisms of reactions involved in its synthesis, such as the photochemical synthesis of related phenazine N-oxides. rsc.org By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility and efficiency of different synthetic strategies. This approach allows for the in silico screening of various precursors and reaction conditions, saving significant time and resources in the laboratory.
Prediction of Chemical Transformation Pathways
Theoretical calculations can predict the likely chemical transformations that this compound may undergo. By analyzing the molecule's electron distribution and frontier orbitals, researchers can identify the most probable sites for electrophilic or nucleophilic attack. This predictive capability is crucial for understanding the molecule's potential applications and degradation pathways. For example, computational models can explore its reactivity towards various reagents, providing insights into its stability and potential for further functionalization.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. While specific QSRR studies on this compound are not extensively documented in the provided search results, the principles of this approach are highly relevant.
By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related phenazine N-oxides, it is possible to develop predictive models for their reactivity. These models can then be used to estimate the reactivity of new, unsynthesized derivatives, including variations of this compound. This approach is particularly valuable in materials science and drug discovery for screening large libraries of compounds for desired properties. acs.org
Derivation and Application of Chemical Descriptors
Chemical descriptors are numerical values that encode information about the chemical and physical properties of a molecule. These descriptors, derived from the molecular structure, are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. For this compound, a variety of descriptors can be calculated using computational methods, primarily based on Density Functional Theory (DFT).
These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors.
Constitutional Descriptors: These are the most straightforward and include the molecular formula (C₁₂H₇BrN₂O₂), molecular weight (291.1 g/mol ), and atom counts.
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors: These relate to the three-dimensional arrangement of the atoms, including molecular surface area and volume.
Electronic Descriptors: These are derived from the electronic structure of the molecule and are particularly insightful. Key electronic descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, providing insight into the electrostatic potential and identifying potential sites for electrophilic and nucleophilic attack.
The application of these descriptors is vast. In the context of drug design, QSAR models built using these descriptors for a series of related phenazine derivatives can predict biological activity, such as antibacterial or anticancer properties. For instance, the lipophilicity, often estimated by the calculated logP value, is a critical descriptor for predicting a molecule's ability to cross cell membranes.
| Descriptor Category | Example Descriptors for Phenazine Derivatives | Relevance to this compound |
| Constitutional | Molecular Weight, Atom Count | Basic identification and stoichiometric calculations. |
| Topological | Connectivity Indices, Wiener Index | Characterizes molecular branching and complexity. |
| Geometrical | Molecular Surface Area, Molecular Volume | Influences steric interactions and transport properties. |
| Electronic | HOMO/LUMO Energies, Atomic Charges, Dipole Moment | Predicts reactivity, stability, and interaction sites. |
Correlation of Molecular Structure with Observed Chemical Phenomena
The molecular structure of this compound, characterized by a planar phenazine core with a bromine substituent and two N-oxide groups, directly governs its chemical properties. Computational studies on phenazine derivatives help to establish clear correlations between specific structural features and observed phenomena.
The presence of the electron-withdrawing bromine atom at the 2-position and the two N-oxide groups significantly influences the electronic distribution within the aromatic system. DFT calculations on similar halogenated phenazines have shown that these substituents modulate the energies of the frontier molecular orbitals. The N-oxide groups, in particular, lower the LUMO energy, making the molecule more susceptible to reduction. This is a key aspect of the biological activity of many phenazine derivatives, which can act as bioreductive agents.
The planarity of the phenazine ring system facilitates π-π stacking interactions, which are crucial for its behavior in the solid state and in biological systems. The bromine atom can also participate in halogen bonding, a non-covalent interaction that can influence crystal packing and molecular recognition.
Furthermore, the calculated electrostatic potential map of the molecule can predict its interaction with other molecules. Regions of negative potential, likely around the oxygen atoms of the N-oxide groups, are prone to interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential would be attractive to nucleophiles.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
MD simulations track the movement of atoms over time by solving Newton's equations of motion. This allows for the exploration of different molecular conformations and the calculation of thermodynamic properties. For a relatively rigid molecule like this compound, conformational analysis via MD would primarily focus on the subtle out-of-plane vibrations and the dynamics of its interactions with surrounding solvent molecules or other solute molecules.
A key application of MD simulations is the study of intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can analyze the preferred modes of interaction. This includes quantifying the strength and geometry of π-π stacking interactions between the aromatic rings and the potential for halogen bonding involving the bromine atom.
The output of an MD simulation can be used to calculate various properties, including:
Radial Distribution Functions (RDFs): RDFs describe the probability of finding another atom or molecule at a certain distance from a reference atom. This can reveal the structure of the solvation shell around the molecule in a particular solvent.
Interaction Energies: The energy of interaction between pairs or groups of molecules can be calculated, providing a quantitative measure of the strength of intermolecular forces.
Conformational Energy Landscapes: By sampling different conformations during the simulation, it is possible to construct a free energy landscape that identifies the most stable conformations and the energy barriers between them.
Advanced Analytical Techniques for Chemical Elucidation and Mechanistic Insights
Spectroscopic Methodologies for Structural Confirmation and Characterization Beyond Basic Identification
Spectroscopic techniques are indispensable for the detailed structural analysis of 2-Bromophenazine 5,10-dioxide, offering a deeper understanding than basic identification methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic compounds, including the differentiation of isomers. msu.edu For molecules like this compound, which can have various positional isomers, NMR provides critical information about the chemical environment of each atom.
In principle, the number of signals in an NMR spectrum corresponds to the number of chemically unique nuclei, while the signal's chemical shift, integration, and multiplicity (splitting pattern) reveal details about the electronic environment, the number of protons, and neighboring nuclei, respectively. magritek.comazom.com When analyzing this compound, ¹H and ¹³C NMR spectra are particularly informative. The substitution pattern on the aromatic rings significantly influences the chemical shifts and coupling constants of the aromatic protons, allowing for unambiguous isomer assignment. oxinst.com For instance, the symmetry in certain isomers can lead to fewer signals than in asymmetrical isomers, a key distinguishing feature. oxinst.com
Table 1: Predicted ¹H NMR Spectral Characteristics for Isomer Differentiation
| Feature | Isomer A | Isomer B |
|---|---|---|
| Number of Aromatic Signals | Varies based on symmetry | Varies based on symmetry |
| Chemical Shift Range (ppm) | Typically δ 7.0-9.0 | Typically δ 7.0-9.0 |
| Splitting Patterns | Dependent on proton proximity | Dependent on proton proximity |
| Integration | Proportional to the number of protons | Proportional to the number of protons |
Note: This is a generalized predictive table. Actual values would be determined experimentally.
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation patterns. When coupled with a separation technique like gas chromatography (GC-MS), it becomes a highly specific method for identification. nih.gov
For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern, resulting from the ionization process, provides a unique fingerprint of the molecule. Specific fragment ions can be attributed to the loss of the N-oxide groups, the bromine atom, and the cleavage of the phenazine (B1670421) ring system, offering corroborative evidence for the proposed structure. nih.gov
Table 2: Expected Mass Spectrometry Data for this compound
| Data Point | Expected Observation |
|---|---|
| Molecular Ion (M⁺) Peak | Corresponds to the molecular weight of C₁₂H₇BrN₂O₂ |
| Isotopic Pattern | Presence of M⁺ and M+2 peaks in ~1:1 ratio, characteristic of bromine |
| Key Fragment Ions | Peaks corresponding to the loss of oxygen, bromine, and other structural fragments |
Note: This table represents expected data based on general principles of mass spectrometry.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). For this compound, characteristic IR absorption bands would indicate the presence of the N-oxide (N-O) stretching vibrations, aromatic C-H stretching, and C=C and C=N ring stretching vibrations. The position of the C-Br stretching vibration would also be a key identifier.
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. libretexts.org For a vibration to be Raman active, it must cause a change in the molecule's polarizability. libretexts.org In some cases, vibrations that are weak or absent in the IR spectrum are strong in the Raman spectrum, providing a more complete picture of the molecule's vibrational framework. americanpharmaceuticalreview.com For instance, the symmetric vibrations of the phenazine core might be more prominent in the Raman spectrum. Differences in the IR and Raman spectra between different crystalline forms (polymorphs) of the compound can also be used for their identification. americanpharmaceuticalreview.com
Table 3: Key Vibrational Modes for this compound
| Functional Group/Vibration | Expected IR Frequency Range (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aromatic C=C/C=N Ring Stretch | 1600-1400 | 1600-1400 |
| N-O Stretch | ~1300-1200 | ~1300-1200 |
| C-Br Stretch | 700-500 | 700-500 |
Note: These are approximate frequency ranges and can be influenced by the specific molecular structure and solid-state effects.
Electrochemical Methods for Redox Potential Determination and Reaction Monitoring
Electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox properties of this compound. Phenazines and their N-oxides are known to be electrochemically active. These methods can determine the potentials at which the compound is oxidized and reduced. The N-oxide groups are expected to be reduced at specific potentials, and these reduction potentials can provide insight into the molecule's electronic structure and its potential role in electron transfer processes. By monitoring changes in the electrochemical response, these methods can also be used to follow the course of reactions involving the compound.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. In HPLC, the compound is passed through a column containing a stationary phase, and its separation is achieved based on its differential partitioning between the stationary phase and a liquid mobile phase. By using a suitable detector, such as a UV-Vis spectrophotometer, the purity of the isolated compound can be accurately determined. Gas chromatography (GC) can also be utilized, particularly when coupled with mass spectrometry (GC-MS), for both separation and identification. nih.gov
Emerging Research Avenues and Future Directions in 2 Bromophenazine 5,10 Dioxide Chemistry
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Currently, specific, high-yield, and sustainable synthetic methodologies for 2-Bromophenazine 5,10-dioxide are not well-documented in publicly available research. General methods for the synthesis of phenazine-N-oxides often involve the oxidation of the corresponding phenazine (B1670421). For instance, the Wohl-Aue reaction, which involves the condensation of an aniline (B41778) with a nitroarene, is a classic method for forming the phenazine core that can be subsequently oxidized. nih.gov A modular synthesis approach has been successfully used to create a library of halogenated phenazines, starting from simple aniline and nitroarene building blocks. nih.govnih.gov This involves a C-N bond formation to a nitroso intermediate, followed by acid-catalyzed cyclization and subsequent demethylation and bromination steps. nih.gov
Future research could focus on adapting and optimizing these modular strategies for the specific synthesis of this compound. The development of one-pot syntheses or flow chemistry processes could significantly enhance efficiency and sustainability. Furthermore, exploring greener solvents and catalysts would be a crucial step towards environmentally benign production methods.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Precursors |
| Modular Wohl-Aue Synthesis | High flexibility for diverse substitutions. | Substituted anilines and nitroarenes. |
| Catalytic Aerobic Oxidation | Use of air as a green oxidant. | 2-Bromophenazine. |
| Flow Chemistry Synthesis | Improved safety, scalability, and efficiency. | Appropriate starting materials for continuous flow. |
Exploration of Unprecedented Chemical Transformations and Reaction Cascades
The reactivity of this compound remains largely unexplored. The presence of the bromine atom and the two N-oxide moieties suggests a rich and varied chemical reactivity. The bromine atom could serve as a handle for various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of functional groups.
The N-oxide groups are also reactive sites. They can be reduced to the corresponding phenazine or undergo deoxygenation-rearrangement reactions. Reaction cascades initiated at either the bromine or the N-oxide positions could lead to the rapid construction of complex molecular architectures. For example, a reaction sequence could involve a cross-coupling reaction at the bromine position followed by a reduction of the N-oxides and a subsequent cyclization, all in a single pot. Investigating these possibilities could unveil novel chemical transformations unique to this scaffold.
Advanced Computational Modeling for Predictive Chemistry and Material Science Applications (excluding biological/clinical)
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict the chemical and material properties of this compound without the need for extensive experimental work. DFT calculations can be employed to determine its electronic structure, redox potentials, and spectroscopic properties. mdpi.com Such studies have been used to design phenazine derivatives as redox-active materials for applications like aqueous organic flow batteries. rsc.org
For this compound, computational models could predict how the bromo-substituent influences the electron affinity and ionization potential of the phenazine core, which is crucial for its potential use in electronic materials. Modeling could also help in understanding its reactivity and in designing novel reaction pathways.
Table 2: Potential Areas for Computational Investigation
| Property to be Modeled | Potential Application |
| Redox Potential | Energy storage materials. |
| Electronic Band Gap | Organic semiconductors. |
| Solvation Free Energy | Process optimization. |
| Reaction Mechanisms | Predictive synthesis. |
Role of this compound as a Synthetic Intermediate or Building Block in Complex Chemical Systems
While there is no specific literature detailing the use of this compound as a synthetic intermediate, its structure suggests significant potential. The ability to functionalize the molecule at the bromine position and to manipulate the N-oxide groups makes it a versatile building block.
It could be used as a precursor for the synthesis of more complex, polycyclic aromatic systems. For instance, the bromine could be replaced by a group that can participate in an intramolecular cyclization reaction, leading to the formation of novel heterocyclic systems fused to the phenazine core. The N-oxide groups can also direct ortho-lithiation, providing another avenue for functionalization. The exploration of its utility in cascade reactions could lead to the efficient synthesis of compounds with unique three-dimensional structures.
Investigations into Non-Biological Chemical Applications (e.g., as chemical probes, catalysts, or components in advanced materials, if applicable and non-biological)
The non-biological applications of this compound are yet to be investigated. However, the broader class of phenazines and their N-oxides have shown promise in various material science applications. Halogenated phenazines, for instance, have been explored for their potential in creating functional materials. nih.gov Phenazine derivatives are also being studied as redox-active components in energy storage systems. rsc.org
Given its structure, this compound could potentially be explored for the following non-biological applications:
Chemical Probes: The phenazine core is known to have interesting photophysical properties. The bromine atom could be used to attach this core to other molecules, creating probes for various chemical processes.
Catalysis: The nitrogen atoms in the phenazine ring could potentially coordinate with metal centers, suggesting that derivatives of this compound could be developed as ligands for catalysis.
Advanced Materials: The ability to form ordered structures through intermolecular interactions makes phenazines interesting candidates for organic electronics. The bromine atom could be used to tune the packing and electronic properties of materials derived from this compound.
Q & A
Q. What are the optimal synthetic conditions for preparing 2-bromophenazine 5,10-dioxide, and how does bromination position specificity affect yield?
Methodological Answer: The synthesis of this compound involves bromination of myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide) under controlled conditions. Key parameters include:
- Temperature: Room temperature (20–25°C) is preferred to minimize side reactions, though the reaction tolerates 10–70°C .
- Reagent Ratio: A 1:1 molar ratio of myxin to bromine in chloroform achieves ~50% yield after purification via silica gel chromatography and crystallization (chloroform/ether) .
- Positional Specificity: Bromination at the 2-position is favored due to electron-donating methoxy groups at position 6, directing electrophilic substitution .
Q. How can structural confirmation of this compound be achieved post-synthesis?
Methodological Answer: Use a combination of:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., C₁₂H₈BrN₂O₂ requires m/z 298.9768).
- ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.5–8.5 ppm) and absence of the C2 proton due to bromine substitution .
- X-ray Crystallography: Resolve crystal packing and confirm the 5,10-dioxide configuration, as seen in analogs like iodinin .
Advanced Research Questions
Q. How do substituents at positions 6 and 7 influence the cytotoxicity of this compound against cancer cells?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
Experimental Design:
Q. How can contradictory cytotoxicity data for this compound analogs be resolved?
Methodological Answer: Contradictions often arise from:
- Cell Line Variability: AML cell lines (e.g., MOLM-13 vs. HL-60) differ in redox enzyme expression, affecting bioreductive activation .
- Oxygen Tension: Hypoxic conditions (0.1–1% O₂) enhance cytotoxicity by 10–100× compared to normoxia .
- Metabolic Stability: Assess analog half-life in cell media (e.g., LC-MS/MS) to rule out degradation artifacts .
Resolution Protocol:
Standardize oxygen levels using hypoxia chambers.
Normalize data to redox markers (e.g., NADPH/NADP+ ratios) .
Validate findings in primary patient-derived AML cells .
Q. What mechanisms underlie the hypoxic selectivity of this compound derivatives?
Methodological Answer: Under hypoxia, this compound undergoes enzymatic one-electron reduction (via NADPH:cytochrome P450 reductase) to generate cytotoxic semiquinone radicals. Key steps:
Reduction: Formation of semiquinone radical intermediates .
ROS Generation: Radicals react with O₂ (if available) to produce superoxide (O₂⁻), causing DNA damage .
Selectivity: Hypoxic cells lack O₂ to regenerate the oxidized form, leading to radical accumulation and apoptosis .
Experimental Validation:
- Use ESR spectroscopy to detect semiquinone radicals in hypoxic vs. normoxic cells .
- Inhibit reductases (e.g., dicoumarol) to abolish cytotoxicity .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting spectral data for phenazine 5,10-dioxide derivatives?
Methodological Answer:
Q. What statistical approaches are recommended for SAR studies of 2-bromophenazine analogs?
Methodological Answer:
- Multivariate Analysis: Principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Dose-Response Modeling: Fit IC₅₀ curves using nonlinear regression (e.g., GraphPad Prism) with Hill slopes >1 indicating cooperative binding .
Biosynthesis & Comparative Biology
Q. How does the microbial biosynthesis of iodinin inform synthetic strategies for this compound?
Methodological Answer: Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) biosynthesis in Brevibacterium iodinum involves shikimate pathway intermediates. Key insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
